N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-24-15(13-4-2-3-5-14(13)18)10-22-16(23)11-6-8-12(9-7-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHSIQQZSVPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-chlorophenyl)-2-methoxyethanol: This intermediate can be synthesized through the reaction of 2-chlorobenzaldehyde with methanol in the presence of a catalyst.
Formation of 2-(2-chlorophenyl)-2-methoxyethylamine: The intermediate 2-(2-chlorophenyl)-2-methoxyethanol is then reacted with ammonia or an amine to form the corresponding amine.
Coupling with 4-(trifluoromethoxy)benzoic acid: The final step involves the coupling of 2-(2-chlorophenyl)-2-methoxyethylamine with 4-(trifluoromethoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl chain can yield 2-(2-chlorophenyl)-2-methoxyacetic acid, while reduction of a nitro group can produce the corresponding amine derivative.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Findings from Analog Studies
Electron-Withdrawing Effects: The trifluoromethoxy group in the target compound enhances electron withdrawal compared to simple methoxy or chloro substituents (e.g., ). IR spectral data from similar compounds () show that C=O stretching (1663–1682 cm⁻¹) and C=S vibrations (1243–1258 cm⁻¹) are sensitive to substituent effects, suggesting the target’s trifluoromethoxy group may downshift carbonyl absorption due to electronic effects .
Bioactivity Trends: Antibacterial Activity: HSGN-235 () demonstrates that trifluoromethoxy benzamides paired with heterocycles (e.g., oxadiazole) enhance activity against Neisseria gonorrhoeae. The target compound’s 2-(2-chlorophenyl) group may sterically hinder bacterial target engagement compared to HSGN-235’s planar oxadiazole . Kinase Inhibition: Compound 6d () shows that thienopyrimidine-linked benzamides inhibit kinases. The target’s methoxyethyl group may offer flexibility for binding pocket accommodation, though direct comparisons require further study .
Physicochemical Properties: Solubility: ’s hydroxyethoxy-substituted analog (C₁₆H₁₆F₃NO₄S) highlights how polar groups improve aqueous solubility. The target’s methoxyethyl group may offer moderate solubility, intermediate between hydrophobic chlorophenyl and hydrophilic hydroxyethoxy analogs . Thermal Stability: X-ray data from (4-chloro-N-(2-methoxyphenyl)benzamide) suggest that methoxy and chloro substituents stabilize crystal lattices via van der Waals interactions. The target’s trifluoromethoxy group may reduce melting points due to increased molecular asymmetry .
Data Tables
Table 1: Spectral Data Comparisons
Critical Analysis of Contradictions and Limitations
- Substituent Positioning : While HSGN-235 () and the target compound share trifluoromethoxy groups, the latter’s 2-(2-chlorophenyl) substituent may reduce antibacterial efficacy due to steric bulk, contrasting with HSGN-235’s compact oxadiazole .
- Synthetic Complexity : Compounds like 10a () require multi-step synthesis (e.g., Friedel-Crafts reactions), whereas the target compound’s synthesis (if analogous to ) may face challenges in isolating tautomeric forms .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased metabolic stability and improved membrane permeability. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies indicate that it may exhibit moderate inhibition against COX-2 and lipoxygenases (LOX-5 and LOX-15) .
- Interaction with Receptors : The presence of halogen atoms, particularly fluorine, enhances the ability of the compound to form hydrogen bonds with protein targets, potentially increasing its binding affinity and specificity .
Table 1: Inhibitory Activity Against Key Enzymes
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-2 | 10.4 |
| This compound | LOX-5 | 12.0 |
| This compound | LOX-15 | 15.0 |
Case Study 1: Anti-inflammatory Activity
In a study aimed at evaluating the anti-inflammatory properties of this compound, researchers observed significant inhibition of COX-2 activity in a murine model of inflammation. The results indicated a dose-dependent response, with an IC50 value that suggests moderate efficacy compared to established COX inhibitors.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human breast cancer cell lines (MCF-7). The compound demonstrated selective cytotoxic effects with an IC50 value of 25 μM, indicating potential for further development as an anticancer agent .
Research Findings
Recent research highlights the importance of substituents in enhancing the biological activity of compounds similar to this compound. For instance, the trifluoromethoxy group has been associated with increased lipophilicity and improved interaction with target proteins . Additionally, studies have shown that modifications in the phenyl rings can lead to variations in inhibitory potency against cholinesterases and other enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
